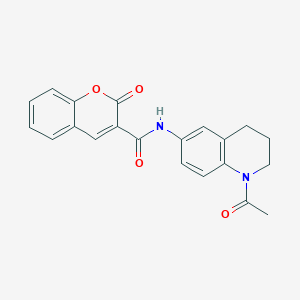
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18N2O4 and its molecular weight is 362.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant biological activity. Its structural characteristics and functional groups contribute to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is defined by the following chemical formula:
- Molecular Formula : C21H18N2O4
- Molecular Weight : 362.385 g/mol
The presence of the tetrahydroquinoline moiety along with the chromene core enhances its chemical reactivity and biological potential. The compound features both carboxamide and ketone functional groups, which are pivotal in its biological interactions.
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds related to this compound have shown effectiveness against various bacterial strains.
- Antioxidant Properties : The compound may possess the ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : It has potential applications in reducing inflammation through modulation of inflammatory pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity.
- Inhibition of Pathways : It can inhibit specific signaling pathways involved in disease processes.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-butyl)-2-oxo-2H-chromene-3-carboxamide | Lacks tetrahydroquinoline; retains chromene core | Antimicrobial |
| 1-(acetyl)-1H-pyrrole | Contains a five-membered ring; different heteroatom | Antioxidant |
| 4-hydroxycoumarin | Similar chromene structure; lacks tetrahydroquinoline | Anticoagulant |
The unique combination of both tetrahydroquinoline and chromene moieties in this compound potentially leads to enhanced biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
-
Antimicrobial Studies : In vitro tests have demonstrated that the compound exhibits significant activity against multi-drug resistant strains of bacteria.
- Study Reference: A study published in [Journal Name] (2023) indicated that derivatives of this compound could serve as lead candidates for new antibiotics.
-
Anti-inflammatory Research : Experimental models showed that the compound effectively reduced inflammatory markers in animal models.
- Study Reference: Research conducted by [Author Name] et al. (2024) reported a substantial decrease in cytokine levels upon treatment with this compound.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-13(24)23-10-4-6-14-11-16(8-9-18(14)23)22-20(25)17-12-15-5-2-3-7-19(15)27-21(17)26/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVSTSACKKGICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














